molecular formula C27H31N3O6 B11130452 4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B11130452
M. Wt: 493.6 g/mol
InChI Key: IIRBMVZBKDFZFS-UHFFFAOYSA-N
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Description

4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a spiro[indole-3,2’-pyrrole] core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. The key steps may include:

  • Formation of the spiro[indole-3,2’-pyrrole] core through cyclization reactions.
  • Introduction of the 5-methylfuran-2-yl group via acylation or alkylation reactions.
  • Attachment of the morpholin-4-ylpropyl group through nucleophilic substitution reactions.
  • Hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholin-4-ylpropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor Binding: The compound may bind to specific receptors to modulate their activity.

    Signal Transduction: The compound may affect signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrole] Derivatives: These compounds share the same core structure and may have similar biological activities.

    Morpholine Derivatives: These compounds contain the morpholine group and may have similar pharmacological properties.

    Furan Derivatives: These compounds contain the furan ring and may have similar chemical reactivity.

Uniqueness

4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C27H31N3O6

Molecular Weight

493.6 g/mol

IUPAC Name

3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-propylspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C27H31N3O6/c1-3-11-29-20-8-5-4-7-19(20)27(26(29)34)22(23(31)21-10-9-18(2)36-21)24(32)25(33)30(27)13-6-12-28-14-16-35-17-15-28/h4-5,7-10,32H,3,6,11-17H2,1-2H3

InChI Key

IIRBMVZBKDFZFS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN4CCOCC4)O)C(=O)C5=CC=C(O5)C

Origin of Product

United States

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